
5-Methoxy-7-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-phenylheptan-3-one is an organic compound characterized by a methoxy group attached to the fifth carbon, a phenyl group attached to the seventh carbon, and a ketone functional group at the third carbon of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the alkylation of a phenyl-substituted heptanone with a methoxy group. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy group, followed by the addition of the phenyl-substituted heptanone under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-7-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-phenylheptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-7-phenylheptan-2-one: Similar structure but with the ketone group at the second carbon.
5-Methoxy-7-phenylheptan-4-one: Similar structure but with the ketone group at the fourth carbon.
5-Methoxy-7-phenylheptanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
5-Methoxy-7-phenylheptan-3-one is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and potential applications. The ketone group at the third carbon provides distinct chemical properties compared to its isomers.
Properties
CAS No. |
917574-98-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-methoxy-7-phenylheptan-3-one |
InChI |
InChI=1S/C14H20O2/c1-3-13(15)11-14(16-2)10-9-12-7-5-4-6-8-12/h4-8,14H,3,9-11H2,1-2H3 |
InChI Key |
RBAVHOISZKKJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















